molecular formula C13H21Cl2N3OS B12747843 Rocastine dihydrochloride, (S)- CAS No. 104641-56-7

Rocastine dihydrochloride, (S)-

Cat. No.: B12747843
CAS No.: 104641-56-7
M. Wt: 338.3 g/mol
InChI Key: YMPCDUXVFUPMJD-XRIOVQLTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rocastine dihydrochloride, (S)-, involves the reaction of 2-(2-(dimethylamino)ethyl)-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired stereoisomer .

Industrial Production Methods: Industrial production of rocastine dihydrochloride, (S)-, follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Rocastine dihydrochloride, (S)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: DDQ is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives .

Mechanism of Action

Rocastine dihydrochloride, (S)-, exerts its effects by selectively binding to H1 receptors, thereby blocking the action of histamine. This prevents histamine from causing allergic symptoms such as itching, swelling, and vasodilation. The compound does not cross the blood-brain barrier, which accounts for its nonsedating properties .

Properties

CAS No.

104641-56-7

Molecular Formula

C13H21Cl2N3OS

Molecular Weight

338.3 g/mol

IUPAC Name

(2S)-2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione;dihydrochloride

InChI

InChI=1S/C13H19N3OS.2ClH/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;;/h4-5,7,10H,6,8-9H2,1-3H3;2*1H/t10-;;/m0../s1

InChI Key

YMPCDUXVFUPMJD-XRIOVQLTSA-N

Isomeric SMILES

CN1C[C@@H](OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl

Canonical SMILES

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl

Origin of Product

United States

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